molecular formula C15H26N2O B5125024 N-(4-methoxy-2,3-dimethylbenzyl)-N,N',N'-trimethyl-1,2-ethanediamine

N-(4-methoxy-2,3-dimethylbenzyl)-N,N',N'-trimethyl-1,2-ethanediamine

Cat. No. B5125024
M. Wt: 250.38 g/mol
InChI Key: URTGNZFKAXWHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2,3-dimethylbenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, commonly known as MDET, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. MDET is a tertiary amine that has been found to possess potent antioxidant and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of MDET is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. MDET has been found to scavenge free radicals and protect against oxidative stress, which can lead to cell damage and death. MDET has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
MDET has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. MDET has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using MDET in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying oxidative stress and inflammation. However, one limitation of using MDET is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving MDET. One area of interest is its potential therapeutic use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of MDET and its potential therapeutic applications. Additionally, more studies are needed to determine the safety and toxicity of MDET in various experimental settings.

Synthesis Methods

MDET can be synthesized through a multi-step process involving the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with trimethylamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through purification and isolation steps.

Scientific Research Applications

MDET has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. It has been shown to possess neuroprotective properties and may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MDET has also been found to possess anti-inflammatory properties and may have potential in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N'-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-12-13(2)15(18-6)8-7-14(12)11-17(5)10-9-16(3)4/h7-8H,9-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTGNZFKAXWHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

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